

Application Notes and Protocols for Coating Weight Determination per ASTM A924

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Compound of Interest

Compound Name: A924

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Introduction

This document provides detailed application notes and experimental protocols for determining the coating weight of metallic-coated steel sheet in accordance with ASTM **A924**, "Standard Specification for General Requirements for Steel Sheet, Metallic-Coated by the Hot-Dip Process." This standard is crucial for researchers, scientists, and quality control professionals in the metallurgical and materials science fields, as well as for those in drug development where coated steel might be used in manufacturing or packaging. The coating weight is a critical parameter that influences the material's corrosion resistance and overall performance.

ASTM **A924** outlines two primary methods for this determination: the destructive weigh-strip-weigh method and the non-destructive X-ray fluorescence (XRF) method.^{[1][2]} Adherence to these standardized procedures ensures accurate and reproducible results.

Key Concepts and Terminology

- **Coating Weight:** The total amount of metallic coating on both sides of the steel sheet, typically expressed in ounces per square foot (oz/ft²) or grams per square meter (g/m²).
- **Triple Spot Test (TST):** The average coating weight of three specimens taken from specific locations on the steel sheet: one from the center and one from each edge.^{[3][4][5]} This test provides a representative average coating weight across the width of the sheet.

- Single Spot Test (SST): The coating weight determined from a single specimen. ASTM **A924** specifies minimum requirements for the single spot test to ensure a minimum level of coating uniformity.[\[3\]](#)[\[5\]](#)

Experimental Protocols

Method 1: Weigh-Strip-Weigh (Destructive Method)

This method, with procedural details outlined in ASTM A90, involves determining the coating weight by measuring the difference in mass of a test specimen before and after chemically removing the coating.[\[6\]](#)[\[7\]](#)

Materials and Equipment:

- Analytical balance (accuracy to 0.001 g)
- Test specimens of a specific size (e.g., 2.25 in x 2.25 in square or 2.54 in diameter circle)
- Stripping solution: Hydrochloric acid with an inhibitor (e.g., antimony trichloride) to prevent dissolution of the base metal. A common formulation is concentrated hydrochloric acid containing 20 g/L of antimony trioxide.
- Beakers or other suitable containers for stripping
- Forceps
- Drying oven or hot air blower
- Safety equipment: Fume hood, acid-resistant gloves, safety goggles

Procedure:

- Specimen Preparation:
 - For products wider than 18 inches, obtain a representative sample piece approximately 1 foot long. From this, cut three test specimens: one from the center and one from each edge, no closer than 2 inches from the edge.[\[8\]](#)
 - For products 18 inches or narrower, a single test specimen is required.[\[8\]](#)

- The minimum area of a test specimen should be 5 in² (3200 mm²).^[8]
- Clean the specimens with a suitable solvent to remove any dirt or oil, then thoroughly dry them.
- Initial Weighing:
 - Weigh each specimen to the nearest 0.001 g. Record this as the initial weight (W1).
- Coating Stripping:
 - Under a fume hood, immerse the specimen in the stripping solution.
 - The immersion time will depend on the coating thickness and type but is typically a few minutes. The stripping is complete when the effervescence ceases.
 - Using forceps, remove the specimen from the solution.
- Post-Stripping Cleaning and Drying:
 - Immediately rinse the specimen thoroughly with running water, followed by a final rinse with deionized water.
 - Dry the specimen completely using a drying oven or a hot air blower.
- Final Weighing:
 - Weigh the dried, stripped specimen to the nearest 0.001 g. Record this as the final weight (W2).

Calculation of Coating Weight:

The total coating weight for both sides of the sheet is calculated as follows:

$$\text{Coating Weight (oz/ft}^2\text{)} = [(W1 - W2) / A] * K$$

Where:

- W1 = Initial weight of the specimen (g)

- W2 = Final weight of the stripped specimen (g)
- A = Area of one side of the specimen (in²)
- K = Conversion factor (5.08 for a 2.25 in x 2.25 in specimen to convert g/in² to oz/ft²)

For the Triple Spot Test, the average of the coating weights from the three specimens is calculated. The Single Spot Test result is the coating weight of the individual specimen with the lowest value.^[1]

Method 2: X-Ray Fluorescence (XRF) (Non-Destructive Method)

This method, detailed in ASTM A754, utilizes X-ray fluorescence spectrometry to determine the coating weight. It is a non-destructive technique suitable for both off-line laboratory analysis and continuous on-line testing.^{[9][10][11][12]}

Materials and Equipment:

- X-ray fluorescence (XRF) spectrometer
- Calibration standards with known coating weights, traceable to a primary method like weigh-strip-weigh.

Procedure:

- Instrument Calibration:
 - Calibrate the XRF spectrometer according to the manufacturer's instructions using a set of certified reference materials with coating weights that bracket the expected range of the test specimens. This calibration establishes the relationship between the measured X-ray fluorescence intensity and the coating weight.
- Specimen Placement:
 - Place the test specimen in the measurement area of the XRF instrument. For on-line systems, the sensor head will traverse across the moving steel strip.

- Data Acquisition:
 - Initiate the measurement. The instrument bombards the specimen with X-rays, causing the coating elements to emit secondary fluorescent X-rays. The detector measures the intensity of these emitted X-rays.
 - For on-line testing, a minimum of five random full-width traverses are typically used to characterize each coil.[\[1\]](#)[\[8\]](#)

Calculation of Coating Weight:

The instrument's software automatically converts the measured X-ray intensities into coating weight values based on the established calibration.

For the Triple Spot Test using on-line XRF, the average coating weight is determined by averaging the readings from the center and both edges, which are themselves averages of the multiple traverses.[\[1\]](#)[\[8\]](#) The Single Spot Test result is the lowest individual reading obtained during the traverses.[\[1\]](#)

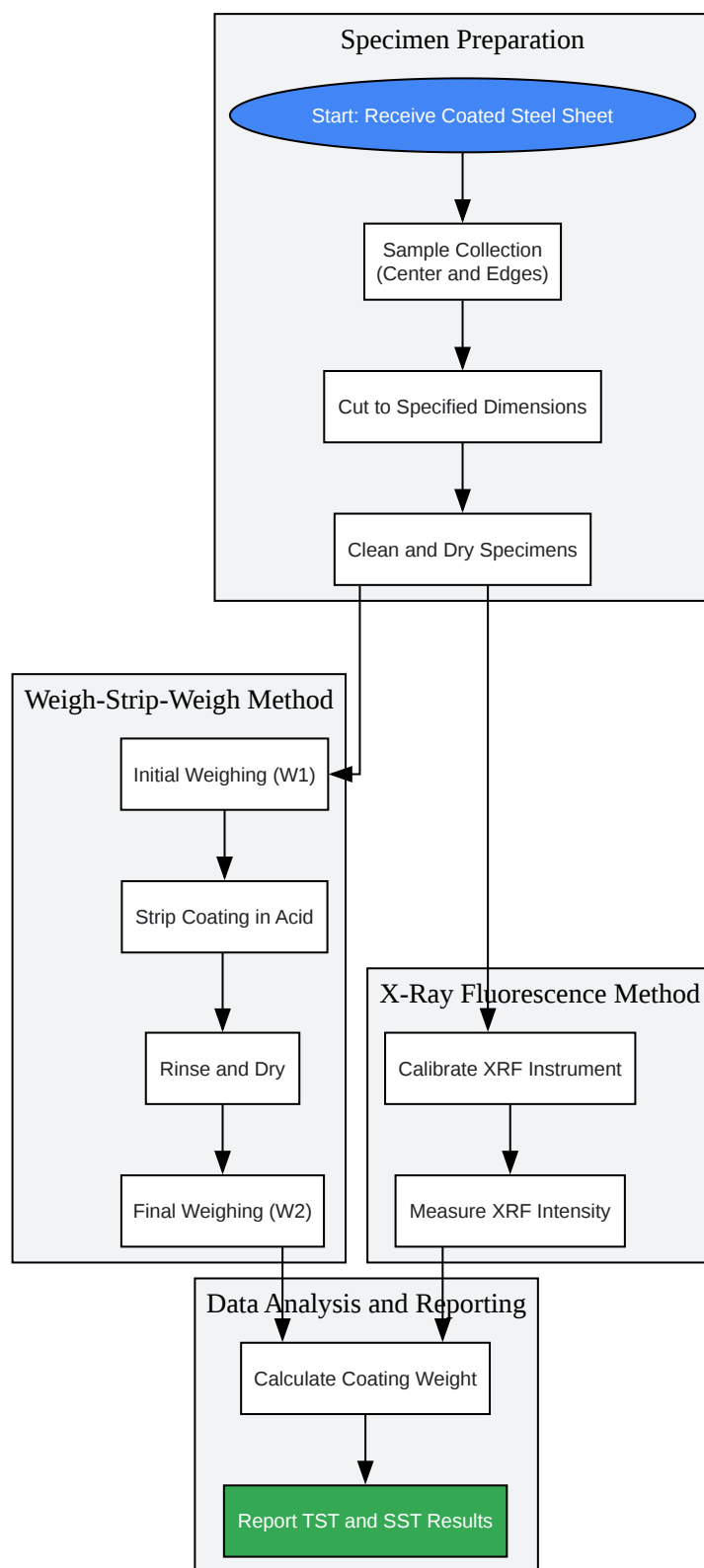
Data Presentation

Quantitative data from the coating weight tests should be summarized in a clear and structured table for easy comparison and analysis.

Test Parameter	Specimen 1 (Edge)	Specimen 2 (Center)	Specimen 3 (Edge)	Triple Spot Average	Minimum Single Spot	Specification Requirement
Coating Weight (oz/ft ²)	e.g., 0.92	e.g., 0.95	e.g., 0.91	e.g., 0.93	e.g., 0.91	e.g., G90 (0.90 min avg)
Coating Weight (g/m ²)	e.g., 279	e.g., 288	e.g., 276	e.g., 281	e.g., 276	e.g., Z275 (275 min avg)

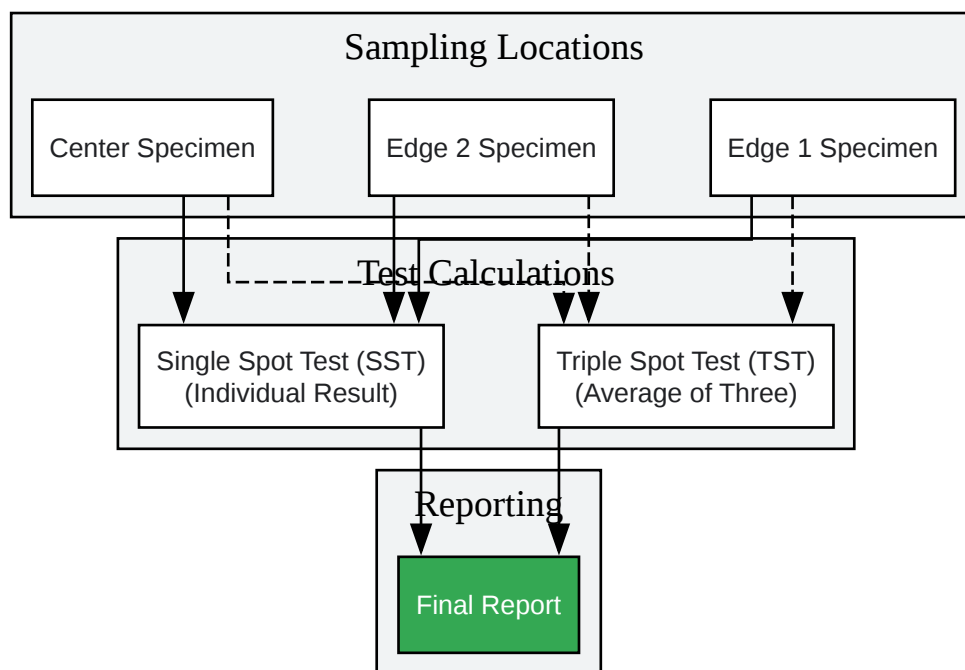
Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the testing procedures.



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Caption: Workflow for Coating Weight Determination per ASTM **A924**.



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Caption: Relationship between Single and Triple Spot Tests.

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